3,5-Dimethylphenyl 4-chloro-2,5-dimethoxybenzenesulfonate
Description
3,5-Dimethylphenyl 4-chloro-2,5-dimethoxybenzenesulfonate is an organic compound that belongs to the class of sulfonates It is characterized by the presence of a sulfonate group attached to a benzene ring, which is further substituted with chloro and methoxy groups
Properties
Molecular Formula |
C16H17ClO5S |
|---|---|
Molecular Weight |
356.8 g/mol |
IUPAC Name |
(3,5-dimethylphenyl) 4-chloro-2,5-dimethoxybenzenesulfonate |
InChI |
InChI=1S/C16H17ClO5S/c1-10-5-11(2)7-12(6-10)22-23(18,19)16-9-14(20-3)13(17)8-15(16)21-4/h5-9H,1-4H3 |
InChI Key |
PTGNDPBADYZQEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OS(=O)(=O)C2=C(C=C(C(=C2)OC)Cl)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethylphenyl 4-chloro-2,5-dimethoxybenzenesulfonate typically involves the reaction of 3,5-dimethylphenol with 4-chloro-2,5-dimethoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can lead to higher purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethylphenyl 4-chloro-2,5-dimethoxybenzenesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The sulfonate group can be reduced to a sulfonic acid or further to a sulfide.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., NaOH or KOH).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products Formed
Substitution: Formation of substituted derivatives with amine or thiol groups.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of sulfonic acids or sulfides.
Scientific Research Applications
3,5-Dimethylphenyl 4-chloro-2,5-dimethoxybenzenesulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3,5-Dimethylphenyl 4-chloro-2,5-dimethoxybenzenesulfonate involves its interaction with specific molecular targets. The sulfonate group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The chloro and methoxy groups can enhance the compound’s binding affinity and specificity towards its targets. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3,5-dimethylphenol: A related compound with similar structural features but different functional groups.
2-Chloro-5-hydroxy-1,3-dimethylbenzene: Another compound with chloro and methyl substitutions on the benzene ring.
Uniqueness
3,5-Dimethylphenyl 4-chloro-2,5-dimethoxybenzenesulfonate is unique due to the presence of both chloro and methoxy groups along with the sulfonate group. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
